molecular formula C13H20 B1618097 3-tert-Butyl-5-ethyltoluene CAS No. 6630-01-9

3-tert-Butyl-5-ethyltoluene

Cat. No.: B1618097
CAS No.: 6630-01-9
M. Wt: 176.3 g/mol
InChI Key: URDKTSKLGNWKDB-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-ethyltoluene is an organic compound with the molecular formula C13H20. It is a derivative of toluene, where the methyl group is substituted with tert-butyl and ethyl groups at the 3rd and 5th positions, respectively. This compound is known for its unique structural properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-5-ethyltoluene typically involves Friedel-Crafts alkylation reactions. The process begins with toluene as the starting material. The tert-butyl and ethyl groups are introduced through alkylation using tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve the desired product yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any unsaturated bonds present in the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-tert-Butyl-5-ethyltoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents with specific biological targets.

    Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-5-ethyltoluene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s benzylic hydrogen atoms are abstracted by oxidizing agents, leading to the formation of benzylic radicals and subsequent oxidation to carboxylic acids. The molecular targets and pathways involved vary based on the specific chemical transformations and applications.

Comparison with Similar Compounds

  • 3-tert-Butyl-4-methyltoluene
  • 3-tert-Butyl-2-ethyltoluene
  • 3-tert-Butyl-5-methyltoluene

Comparison: 3-tert-Butyl-5-ethyltoluene is unique due to the specific positioning of the tert-butyl and ethyl groups on the aromatic ring. This structural arrangement influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and oxidation processes. The presence of both tert-butyl and ethyl groups can also affect its steric and electronic properties, making it distinct in its applications and behavior in chemical reactions.

Properties

IUPAC Name

1-tert-butyl-3-ethyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-6-11-7-10(2)8-12(9-11)13(3,4)5/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDKTSKLGNWKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216511
Record name Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6630-01-9
Record name Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60003
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Record name Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-TERT-BUTYL-5-ETHYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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